![molecular formula C12H22Cl3N3 B7970363 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride](/img/structure/B7970363.png)
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride
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Overview
Description
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is a chemical compound with the molecular formula C12H22Cl3N3. It is a derivative of aniline and piperazine, and it is commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an ethyl group attached to the piperazine ring, and its ability to form stable trihydrochloride salts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline typically involves the reaction of 1-ethylpiperazine with 4-nitroaniline. The process begins with the reduction of 4-nitroaniline to 4-aminophenylamine, followed by the nucleophilic substitution reaction with 1-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through crystallization and filtration techniques to obtain the trihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration typically involves a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The compound 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is characterized by its unique structure, which includes an ethylpiperazine moiety attached to an aniline backbone. This configuration enhances its solubility and biological activity, making it a valuable candidate for drug development.
Chemical Structure:
- Molecular Formula: C12H19N3·3HCl
- Molecular Weight: 273.75 g/mol
Pharmacological Studies
This compound has been investigated for its potential therapeutic effects in various conditions:
- Antidepressant Activity: Research indicates that compounds with piperazine structures exhibit significant affinity for neurotransmitter receptors, particularly serotonin (5-HT) receptors. This interaction suggests potential antidepressant properties .
- Anticancer Properties: Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated cytotoxic effects on leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cell lines with IC50 values of 25 µM and 30 µM respectively.
Cell Line | IC50 (µM) | Notes |
---|---|---|
MOLT-4 (Leukemia) | 25 | Significant reduction in viability |
MCF-7 (Breast Cancer) | 30 | Induces apoptosis in treated cells |
A549 (Lung Cancer) | 40 | Moderate effect observed |
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties or target specific biological pathways .
Enzyme Inhibition Studies
Studies have explored the role of this compound in enzyme inhibition assays. The compound's ability to interact with specific enzymes can lead to modulation of metabolic pathways, making it a candidate for further exploration in metabolic disorders .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- Anticancer Activity Study: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of MOLT-4 cells through apoptosis induction mechanisms.
- Pharmacokinetic Evaluation: Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable characteristics that support its potential as a therapeutic agent .
- Safety Profile Assessment: Toxicological evaluations indicated that while the compound exhibits biological activity, it also poses risks if not handled properly due to its harmful effects upon ingestion or skin contact .
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Phenylpiperazin-1-yl)aniline
- 4-(4-Benzylpiperazin-1-yl)aniline
Uniqueness
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds, potentially leading to different pharmacological properties and applications .
Biological Activity
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H18Cl3N3, with a molecular weight of approximately 307.65 g/mol. The compound features an ethyl-substituted piperazine moiety attached to an aniline structure, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Receptor Binding : The piperazine ring allows for interaction with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Transport Inhibition : Similar compounds have been studied for their ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleoside levels in cells. This inhibition can affect cellular proliferation and metabolism .
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Activity | Description |
---|---|
Antitumor Activity | Investigated as a potential agent against various cancer cell lines. |
Neuropharmacological Effects | Potential modulation of neurotransmitter systems, influencing anxiety and depression. |
Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains. |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Neuropharmacological Research : A study focusing on the compound's interaction with serotonin receptors indicated that it may act as a selective serotonin reuptake inhibitor (SSRI). This property could make it beneficial in treating mood disorders, although further clinical trials are necessary to assess efficacy and safety.
- Antimicrobial Activity : Research published in peer-reviewed journals has explored the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, highlighting its potential role as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that modifications to the piperazine ring or the aniline moiety can significantly alter biological activity:
- Piperazine Substituents : Altering substituents on the piperazine ring can enhance receptor affinity or selectivity.
- Aniline Modifications : Changes in the aniline portion may influence solubility and bioavailability, impacting overall pharmacokinetics.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;;/h3-6H,2,7-10,13H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMVVTSIQSWHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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